![molecular formula C12H9FN2O2 B1448142 [1,1'-Biphenyl]-3-amine, 4'-fluoro-4-nitro- CAS No. 694533-20-5](/img/structure/B1448142.png)

[1,1'-Biphenyl]-3-amine, 4'-fluoro-4-nitro-

Übersicht

Beschreibung

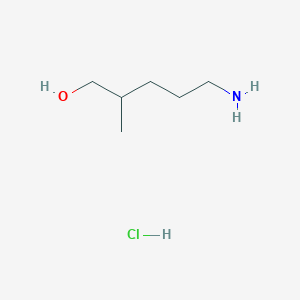

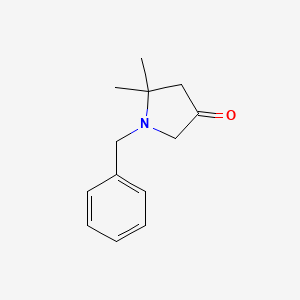

“[1,1’-Biphenyl]-3-amine, 4’-fluoro-4-nitro-” is a chemical compound with the linear formula C12H8FNO2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the precursor compound 3-fluoro-4-morpholinoaniline, an important intermediate of the antibiotic drug linezolid, was synthesized initially by the substitution of morpholine on 1,2-difluoro-4-nitrobenzene under neat conditions . This resulted in 4-(2-fluoro-4-nitrophenyl)morpholine, followed by its nitro group reduction with Fe/NH4Cl .

Molecular Structure Analysis

The molecular structure of “[1,1’-Biphenyl]-3-amine, 4’-fluoro-4-nitro-” is characterized by a linear formula of C12H8FNO2 . The molecular weight of the compound is 217.201 .

Physical And Chemical Properties Analysis

“[1,1’-Biphenyl]-3-amine, 4’-fluoro-4-nitro-” has a molecular weight of 217.201 and a linear formula of C12H8FNO2 .

Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis and Catalysis

One significant application of compounds related to “[1,1'-Biphenyl]-3-amine, 4'-fluoro-4-nitro-” is in enantioselective synthesis. Research demonstrates the preparation of enantioenriched β-fluoro amines, where nitrogen and fluorine atoms are attached to sp3-hybridized carbons. A key development is a chiral bifunctional Brønsted acid/base catalyst that delivers β-amino-α-fluoro nitroalkanes with high enantio- and diastereoselection. A notable example includes the synthesis of β-fluoro lanicemine stereoisomers, showcasing the potential for creating fluorinated small molecules for neuroscience drug development (Vara & Johnston, 2016).

Graphene-based (Photo)catalysts

Another application area is in the field of catalysis, specifically using graphene-based (photo)catalysts for the reduction of nitro compounds to amines. This process is vital for synthesizing drugs, biologically active molecules, pharmaceuticals, dyes, polymers, and more. Graphene derivatives enhance the catalytic reduction rate of nitro compounds, offering advantages like straightforward work-up, high catalytic prowess, and recovery (Nasrollahzadeh et al., 2020).

Materials Science

In materials science, compounds bearing the “[1,1'-Biphenyl]-3-amine, 4'-fluoro-4-nitro-” motif find applications in the synthesis of new materials. For example, soluble fluoro-polyimides have been synthesized from a fluorine-containing aromatic diamine and aromatic dianhydrides. These polyimides exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability, making them suitable for advanced material applications (Xie et al., 2001).

Safety and Hazards

Safety data sheets suggest that if inhaled, the victim should be moved into fresh air . If breathing is difficult, oxygen should be given . If not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, contaminated clothing should be taken off immediately . The affected area should be washed off with soap and plenty of water, and a doctor should be consulted .

Eigenschaften

IUPAC Name |

5-(4-fluorophenyl)-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2O2/c13-10-4-1-8(2-5-10)9-3-6-12(15(16)17)11(14)7-9/h1-7H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVJGOQLUVGYRBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)[N+](=O)[O-])N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,1'-Biphenyl]-3-amine, 4'-fluoro-4-nitro- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboximidamide hydrochloride](/img/structure/B1448060.png)

![2-{1-[(Tert-butoxy)carbonyl]azetidin-3-ylidene}acetic acid](/img/structure/B1448061.png)

![1-isopropyl-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1448063.png)

![{[4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride](/img/structure/B1448065.png)

![2-[4-Hydroxy-1-(propan-2-yl)piperidin-4-yl]acetic acid hydrochloride](/img/structure/B1448070.png)

![2-Methyl-2-[(trimethylsilyl)oxy]propanamide](/img/structure/B1448074.png)

![1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1448078.png)